![molecular formula C10H24O2Si B11897261 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol](/img/structure/B11897261.png)
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol
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Overview
Description
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is an organosilicon compound widely used in organic synthesis. It is known for its role as a protecting group for alcohols, which helps in preventing unwanted reactions during complex synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
Oxidation: Silanols.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound forms a stable silyl ether bond with alcohols, which is resistant to many reagents. This property allows it to protect hydroxyl groups during subsequent synthetic steps. The bond can be cleaved under acidic or basic conditions, regenerating the free alcohol.
Chemistry
Role as a Protecting Group
In organic synthesis, the compound is extensively used to protect alcohol functional groups during multi-step reactions. This is crucial for synthesizing complex molecules where selective reactivity is necessary.
Case Study: Synthesis of Complex Molecules
In a study involving the synthesis of biologically active compounds, 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol was used to protect hydroxyl groups, allowing for successful completion of multi-step syntheses without unwanted side reactions.
Biology
Synthesis of Biologically Active Molecules
The compound's ability to protect hydroxyl groups makes it valuable in the synthesis of various biologically active molecules. It enables chemists to manipulate complex structures while maintaining functional integrity.
Example: Drug Development
In pharmaceutical research, this compound has been utilized in the development of new drugs where hydroxyl group protection is essential for the stability and efficacy of the final product.
Medicine
Pharmaceutical Applications
The protecting properties of this compound are leveraged in pharmaceutical formulations where specific hydroxyl functionalities need to be preserved during synthesis.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated its use in synthesizing antiviral agents by protecting key hydroxyl groups that are critical for biological activity while allowing other functional groups to undergo necessary transformations.
Industry
Production of Specialty Chemicals
In industrial applications, this compound serves as an intermediate in the production of specialty chemicals and materials. Its stability and protective qualities make it suitable for various chemical processes.
Application Area | Specific Uses | Benefits |
---|---|---|
Chemistry | Protecting group in organic synthesis | Enhanced selectivity |
Biology | Synthesis of active molecules | Maintains functional integrity |
Medicine | Drug development | Preserves hydroxyl functionality |
Industry | Specialty chemicals production | Stability and versatility |
Mechanism of Action
The primary mechanism by which 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol exerts its effects is through the formation of a stable silyl ether bond with alcohols. This bond is resistant to many reagents, thereby protecting the alcohol group during subsequent synthetic steps. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((Trimethylsilyl)oxy)ethanol
- 2-((Triisopropylsilyl)oxy)ethanol
Uniqueness
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is unique due to its bulky silyl group, which provides enhanced steric protection compared to smaller silyl groups. This makes it particularly useful in complex synthetic procedures where selective protection is crucial.
Biological Activity
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol, with the CAS number 855788-01-1 and molecular formula C10H24O2Si, is a siloxane compound that has garnered interest in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacokinetics, potential therapeutic applications, and safety profile based on existing research.
The compound is characterized by its unique structure that includes a dimethylsilyl group and an ether linkage. Its properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H24O2Si |
Molecular Weight | 204.38 g/mol |
CAS Number | 855788-01-1 |
Appearance | Colorless liquid |
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, it shares similarities with other siloxane compounds. Studies indicate that siloxanes typically exhibit low toxicity and are metabolized through hydrolysis and conjugation pathways.
- Absorption : The compound is expected to be absorbed through both oral and dermal routes, similar to other glycol ethers.
- Metabolism : Preliminary data suggest that it may undergo metabolic conversion to various silanol derivatives.
- Excretion : The excretion route primarily involves renal clearance, which is common for many siloxane compounds.
Therapeutic Applications
Research into the therapeutic applications of this compound is limited but promising. Its structural similarity to known compounds such as phenoxyethanol suggests potential antimicrobial properties.
- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism of action may involve disrupting microbial cell membranes.
- Potential Use in Drug Formulations : Due to its silyl ether structure, it may enhance the solubility and stability of active pharmaceutical ingredients (APIs), making it a candidate for drug delivery systems.
Safety Profile
The safety profile of this compound is inferred from studies on related compounds.
-
Toxicity Studies : Existing literature indicates low acute toxicity for similar siloxane compounds, with LD50 values exceeding 2000 mg/kg in dermal exposure studies .
- Observed effects include mild irritations but no significant systemic toxicity.
- Regulatory Status : It is essential to note that while this compound is primarily for research use only, regulatory assessments based on similar compounds suggest a favorable safety profile for potential applications in cosmetics and pharmaceuticals.
Properties
Molecular Formula |
C10H24O2Si |
---|---|
Molecular Weight |
204.38 g/mol |
IUPAC Name |
2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3 |
InChI Key |
YLIFPAIIVODJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)OCCO |
Origin of Product |
United States |
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